2.3-Fold Potency Gain Over Parent Compound AS1269574 in Identical Human GPR119 cAMP Assay
AS1907417 was derived from AS1269574 through structural modification of the 2,4,6-tri-substituted pyrimidine core. In HEK293 cells expressing human GPR119, AS1907417 evoked intracellular cAMP accumulation with an EC50 of 1.1 μM, representing a 2.3-fold improvement in potency over the parent compound AS1269574, which exhibited an EC50 of 2.5 μM in the same cellular background [1][2]. This potency gain was achieved while retaining glucose-dependent insulin secretion activity, as both compounds stimulated insulin release in MIN-6 cells only under high-glucose (16.8–22.4 mM) conditions [1][2].
| Evidence Dimension | Potency at human GPR119 – cAMP accumulation |
|---|---|
| Target Compound Data | EC50 = 1.1 μM (pEC50 = 6.0) |
| Comparator Or Baseline | AS1269574: EC50 = 2.5 μM (pEC50 = 5.6) |
| Quantified Difference | 2.3-fold lower EC50 (ΔpEC50 = 0.4 log units) |
| Conditions | HEK293 cells transiently or stably expressing human GPR119; cAMP assay; both compounds from same Astellas Pharma research program |
Why This Matters
For researchers requiring maximal target engagement at lower compound concentrations, the 2.3-fold potency gain reduces the working concentration needed to achieve equivalent GPR119 activation, potentially minimizing solvent-related artifacts and off-target effects in cell-based assays.
- [1] Yoshida S, Tanaka H, Oshima H, Yamazaki T, Yonetoku Y, Ohishi T, Matsui T, Shibasaki M. AS1907417, a novel GPR119 agonist, as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes. Biochem Biophys Res Commun. 2010 Oct 1;400(4):745-51. doi: 10.1016/j.bbrc.2010.08.141. PMID: 20816753. View Source
- [2] Yoshida S, Tanaka H, Oshima H, Yamazaki T, Yonetoku Y, Ohishi T, Matsui T, Shibasaki M. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochem Biophys Res Commun. 2010 Sep 24;400(3):437-41. doi: 10.1016/j.bbrc.2010.08.097. PMID: 20804735. View Source
